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Compound of Interest

Compound Name: Methyl 3-amino-4-iodobenzoate

Cat. No.: B1321641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general

experimental protocols relevant to the analysis of Methyl 3-amino-4-iodobenzoate (CAS:

412947-54-7). This compound is a valuable intermediate in organic synthesis, particularly in the

fields of pharmaceuticals and materials science. Accurate spectroscopic characterization is

crucial for confirming its identity, purity, and structure.

Note on Data Availability: As of the compilation of this guide, specific, verified spectroscopic

datasets for Methyl 3-amino-4-iodobenzoate were not publicly available. The data presented

below is for the closely related isomer, Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1), and

is included for illustrative and comparative purposes. Researchers should acquire and verify

data on their own samples of Methyl 3-amino-4-iodobenzoate.

Spectroscopic Data Summary (for Methyl 4-amino-3-
iodobenzoate)
The following tables summarize the key spectroscopic data points for the isomer Methyl 4-

amino-3-iodobenzoate, sourced from public databases.[1]

Table 1: ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available - - -

(Note: While a ¹H NMR spectrum is available from Sigma-Aldrich via PubChem, the specific

peak assignments are not provided in the database.)[1]

Table 2: ¹³C NMR Data
Chemical Shift (ppm) Assignment

Data not available -

(Note: A ¹³C NMR spectrum is available via PubChem, but specific peak assignments are not

provided.)[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Interpretation

Data not available -

(Note: An ATR-IR spectrum is available from Aldrich via PubChem, but a peak table is not

provided.)[1]

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

277.06 Molecular Ion [M]⁺ (Calculated)

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified Methyl 3-amino-4-iodobenzoate in

approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

The sample should be fully dissolved to ensure a homogeneous solution.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Transfer: Filter the solution into a clean 5 mm NMR tube.

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra

according to standard instrument procedures. Typical experiments include standard proton,

carbon, and potentially 2D experiments like COSY and HSQC for more detailed structural

elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid Methyl 3-amino-4-iodobenzoate
sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between

the sample and the crystal surface.

Acquisition: Collect the FTIR spectrum. The typical range for analysis of organic compounds

is 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile).

Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves

a direct insertion probe for solid samples or injection into a gas chromatograph (GC-MS) for

volatile samples.

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and the

logical relationships in NMR-based structure elucidation.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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NMR-Based Structure Elucidation Logic
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Caption: NMR-Based Structure Elucidation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-amino-4-
iodobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321641#methyl-3-amino-4-iodobenzoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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